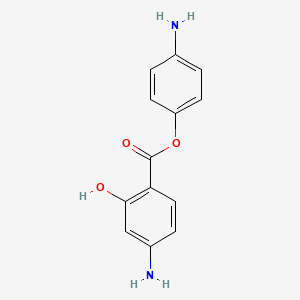
4-Aminophenyl 4-amino-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates This compound is characterized by the presence of amino groups attached to both phenyl and hydroxybenzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 4-amino-2-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-aminophenol with 4-amino-2-hydroxybenzoic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond.
Another approach involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between the phenyl and hydroxybenzoate moieties, providing a versatile and efficient route for the synthesis of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminophenyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 4-amino-2-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, the compound can bind to bacterial cell membranes, causing membrane disruption and cell lysis. This antimicrobial activity is attributed to its ability to perturb the lipid bilayer structure .
In medicinal applications, the compound may exert its effects through the inhibition of specific enzymes or signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multifaceted mode of action.
Comparaison Avec Des Composés Similaires
4-Aminophenyl 4-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its use in the synthesis of folic acid and as a sunscreen agent.
4-Hydroxybenzoic acid: Commonly used as a preservative in food and cosmetics.
2-Aminophenol: Utilized in the production of dyes and pharmaceuticals.
Propriétés
Numéro CAS |
56356-24-2 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(4-aminophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H12N2O3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,14-15H2 |
Clé InChI |
XQGFDQLLBUGTDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


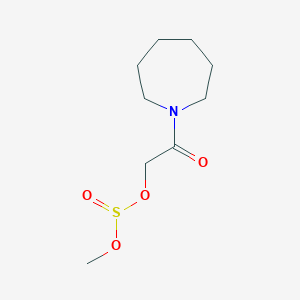

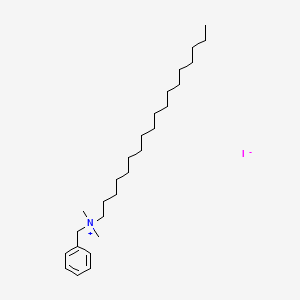
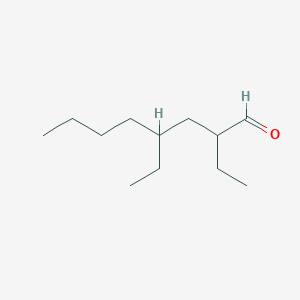
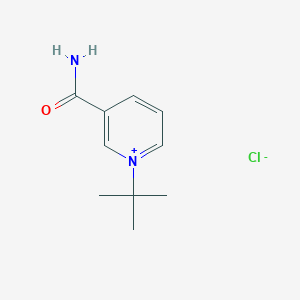
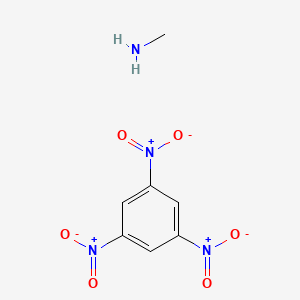
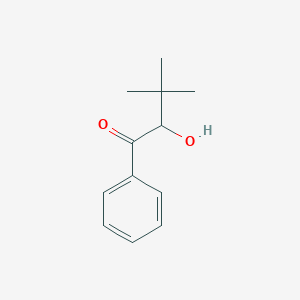
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
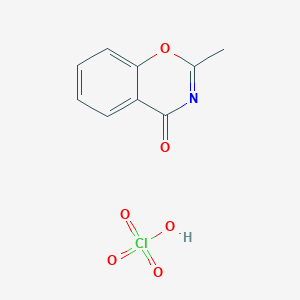
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
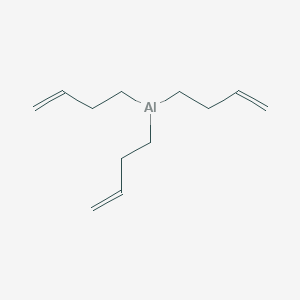
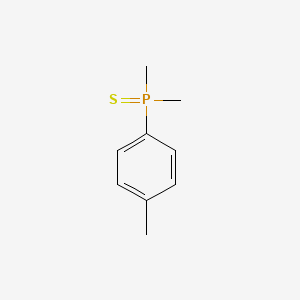
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
